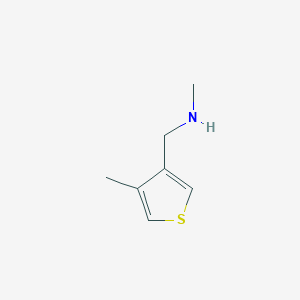

n-Methyl-1-(4-methylthiophen-3-yl)methanamine

Description

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

N-methyl-1-(4-methylthiophen-3-yl)methanamine |

InChI |

InChI=1S/C7H11NS/c1-6-4-9-5-7(6)3-8-2/h4-5,8H,3H2,1-2H3 |

InChI Key |

HBZVYDBUNXOBNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC=C1CNC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of n-Methyl-1-(4-methylthiophen-3-yl)methanamine typically involves the formation of the amine side chain attached to the thiophene ring, followed by methylation of the amine nitrogen. The general synthetic strategy includes:

- Starting from 4-methylthiophene-3-carboxaldehyde or related precursors.

- Formation of an intermediate imine or amine via reductive amination or nucleophilic substitution.

- N-methylation of the amine to yield the final tertiary amine.

A representative method involves the reaction of the corresponding amine with methylating agents under controlled conditions, often in the presence of a base and a catalyst.

Specific Experimental Procedure

A detailed procedure adapted from recent research and patent literature is summarized below:

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| Formation of intermediate amine | React 4-methylthiophene-3-carboxaldehyde with methylamine or primary amine under argon atmosphere in dry methanol | Intermediate imine or amine formed |

| N-Methylation | Use caesium carbonate as base, catalytic amount (~0.2 mol%) of a suitable catalyst (e.g., Cat. 1, a metal complex), in dry methanol at 100 °C for 16 hours under argon | Conversion to N-methylated amine with high yield (typically >80%) |

| Work-up | Evaporation of solvent, extraction, purification by distillation or chromatography | Pure this compound obtained |

This method aligns with protocols for N-methylation of tertiary amines via tandem synthesis reported in the literature, where the reaction is monitored by NMR spectroscopy to confirm product formation and purity.

Catalysts and Bases

Reaction Atmosphere and Solvent

- Atmosphere: Argon or inert atmosphere to prevent oxidation or side reactions.

- Solvent: Dry methanol is preferred for its ability to dissolve reactants and facilitate reaction kinetics.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-Methylthiophene-3-carboxaldehyde or amine precursor | Commercially available or synthesized |

| Methylating Agent | Formaldehyde derivatives or methyl iodide (implied) | Methyl source often in situ generated |

| Catalyst | Metal complex catalyst (e.g., Cat. 1) | Low loading (~0.2 mol%) |

| Base | Caesium carbonate (Cs2CO3) | 20 mol% loading |

| Solvent | Dry methanol | Ensures anhydrous conditions |

| Temperature | 100 °C | Oil bath heating for 16 hours |

| Atmosphere | Argon | Prevents oxidation |

| Yield | Typically >80% | Confirmed by NMR and chromatographic purity |

Research Findings and Mechanistic Insights

- The reaction proceeds via an initial formation of an imine intermediate between the aldehyde and the amine, which is subsequently reduced or methylated to form the tertiary amine.

- Time-dependent NMR studies reveal that the reaction reaches completion after approximately 16 hours at 100 °C under argon.

- The use of caesium carbonate as a base is critical for deprotonating the amine and facilitating nucleophilic attack on the methylating agent.

- The catalyst plays a key role in activating the methylating agent and stabilizing reaction intermediates.

- Purification typically involves solvent evaporation followed by extraction and distillation to isolate the pure compound.

Alternative Methods and Related Processes

While direct literature on this compound is limited, related compounds such as N-methyl-1-naphthalenemethanamine have been prepared via formamide intermediates and acid hydrolysis followed by basification and distillation. However, these methods are more complex and less direct than the tandem synthesis approach described above.

Chemical Reactions Analysis

Acylation and Sulfonation of the Amine Group

The secondary amine undergoes typical nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides. For example:

Conditions: Base (e.g., pyridine) to neutralize HCl, room temperature .

-

Sulfonation : Reacts with sulfonyl chlorides to produce sulfonamides, enhancing water solubility .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl derivative |

| Sulfonation | Tosyl chloride, NaOH, DCM | Sulfonamide |

Electrophilic Substitution on the Thiophene Ring

The 4-methylthiophene ring undergoes electrophilic substitution, with the methyl group directing reactivity:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C preferentially substitutes at the 2- or 5-position due to the methyl group’s meta-directing effect.

-

Halogenation : Bromine in acetic acid introduces halogens at the 2-position .

Example :

| Reaction | Reagents/Conditions | Positional Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2- or 5-position | ~60% |

| Bromination | Br₂, AcOH, RT | 2-position | ~75% |

Oxidation Reactions

-

Amine Oxidation : Under strong oxidants (e.g., H₂O₂/Fe³⁺), the amine forms an N-oxide .

-

Thiophene Ring Oxidation : Rare under mild conditions but can degrade under harsh oxidants (e.g., KMnO₄).

Schiff Base Formation

Reacts with aldehydes/ketones to form imines, useful in medicinal chemistry:

Conditions: Anhydrous ethanol, catalytic acid .

Salt Formation

The amine forms stable salts with acids (e.g., HCl), improving crystallinity for pharmaceutical use :

Radical Reactions

The methyl group on the thiophene can participate in radical halogenation (e.g., with NBS/light), though this is less common.

Key Mechanistic Insights

Scientific Research Applications

n-Methyl-1-(4-methylthiophen-3-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of n-Methyl-1-(4-methylthiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and resulting in various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their molecular formulas, substituents, and notable properties:

Q & A

Q. What are the recommended synthetic methodologies for n-Methyl-1-(4-methylthiophen-3-yl)methanamine?

- Methodological Answer : The compound can be synthesized via coupling reactions involving alkylation or reductive amination. For example, analogous compounds like N-methyl-1-(2-methylthiazol-4-yl)methanamine were synthesized by reacting carboxylic acid derivatives with methylamine precursors in the presence of coupling agents (e.g., EDCI or DCC) under inert conditions, achieving yields up to 76% . Structural analogs in the evidence highlight the importance of optimizing reaction time, solvent (e.g., DMF or THF), and temperature (typically 50–80°C) to minimize side products .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Mass Spectrometry (MS) : Use ESI-MS or HR-ESI-MS to confirm molecular weight (e.g., m/z 204.07 for analogs) and isotopic patterns .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For example, SHELX’s robustness in handling twinned data or high-resolution structures is well-documented .

- IR Spectroscopy : Identify functional groups (e.g., amine stretches at ~3443 cm⁻¹ or thiophene vibrations at ~1509 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use P95 respirators for particulate protection and OV/AG/P99 cartridges if volatile byproducts are suspected .

- Waste Management : Segregate waste to prevent environmental contamination, especially given the lack of data on decomposition products .

- Stability : Store at –20°C in airtight containers to prevent degradation, as recommended for structurally similar amines .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of n-Methyl-1-(4-methylthiophen-3-yl)methanamine?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. Structural analogs like N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine have shown bioactivity in neurological targets, suggesting similar frameworks may apply .

- Structure-Activity Relationship (SAR) : Modify the thiophene or methylamine moieties and assess changes in potency. Computational docking (e.g., AutoDock Vina) can prioritize analogs for synthesis .

Q. What computational strategies are effective in predicting the reactivity or metabolic pathways of this compound?

- Methodological Answer :

- Retrosynthesis Tools : Use AI-driven platforms (e.g., Template_relevance Reaxys) to propose feasible synthetic routes or predict metabolic sites .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic regions, especially for thiophene-containing systems .

- ADME Prediction : Tools like SwissADME can estimate logP (e.g., ~2.58 for analogs) or cytochrome P450 interactions .

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) and validate with positive controls. For example, inconsistencies in ligand binding assays may arise from solvent polarity effects .

- Orthogonal Assays : Confirm activity using both cell-free (e.g., SPR) and cell-based (e.g., calcium flux) methods .

Q. What crystallographic challenges arise when analyzing n-Methyl-1-(4-methylthiophen-3-yl)methanamine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.